N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-Benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N4-position, a 2-chloro-2-phenylethyl moiety at the N1-position, and a methylthio substituent at the C6-position. Its molecular formula is C₂₁H₂₀ClN₅S, with a molecular weight of 409.94 g/mol .
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their kinase-inhibitory and anticancer activities.
Properties
IUPAC Name |
N-benzyl-1-(2-chloro-2-phenylethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5S/c1-28-21-25-19(23-12-15-8-4-2-5-9-15)17-13-24-27(20(17)26-21)14-18(22)16-10-6-3-7-11-16/h2-11,13,18H,12,14H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYGLOHNGHJHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=NN(C2=N1)CC(C3=CC=CC=C3)Cl)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound within the pyrazolo[3,4-d]pyrimidine class, notable for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 409.93 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, the structural modifications in similar compounds have shown promising results in inhibiting the growth of malaria parasites in vitro.
Table 1: Biological Activity Against Plasmodium falciparum
Anti-Cancer Potential
The compound's structural framework suggests potential anti-cancer properties, as many pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can effectively target various cancer cell lines, leading to reduced cell viability.
Case Study: Inhibition of A431 Cell Line
In vitro studies on A431 vulvar epidermal carcinoma cells demonstrated that certain pyrimidine analogs significantly inhibited cell proliferation and migration. The specific mechanisms of action are still under investigation but may involve interference with cell cycle progression and apoptosis pathways.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide synthesis and cell signaling pathways. These interactions can lead to apoptosis in cancer cells and reduced viability in parasitic infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency and selectivity.
Key SAR Observations:
- Substituents at Position 6: Methylthio groups have been associated with increased activity against both cancer and parasitic cell lines.
- Chlorine Substitution: The presence of chlorine atoms at specific positions enhances lipophilicity and bioavailability.
Table 2: Summary of SAR Findings
| Position | Substituent Type | Activity Impact |
|---|---|---|
| 6 | Methylthio | Increased potency |
| 2 | Chlorine | Enhanced solubility |
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at the N1, C4, and C6 positions. Below is a systematic comparison:
Key Observations :
- N4 Substituents: Aromatic groups (e.g., chlorophenyl, benzyl) are common. Chlorinated aryl groups (e.g., 2-chlorophenyl in SI388) enhance Src kinase inhibition, with reported IC₅₀ values in the nanomolar range .
- C6 Substituents : Bulkier thioethers (e.g., isopropylthio) reduce yields compared to methylthio derivatives, likely due to steric hindrance during synthesis .
- Synthetic Efficiency: The target benzyl derivative lacks reported yield data, but structurally similar compounds (e.g., SI388) achieve ~70% yields via nucleophilic substitution reactions in ethanol .
Key Observations :
- Morpholinoethylthio Derivatives: Introduction of a morpholine group (e.g., compound 78g) improves solubility and bioavailability, though activity varies (Ki = 60–130 nM) .
- Antibacterial vs. Kinase Activity : Methylthio derivatives with chlorophenyl groups (e.g., SI388) prioritize kinase inhibition, while isopropylthio analogs show broader antibacterial effects .
Physicochemical and Spectroscopic Data
- ¹H NMR : The target compound’s benzyl group would show characteristic aromatic protons at δ 7.2–7.4 ppm, while the 2-chloro-2-phenylethyl moiety displays a multiplet for the CH₂Cl group near δ 4.6–5.6 ppm, consistent with analogs .
- Elemental Analysis : Methylthio-containing derivatives (e.g., C₂₀H₁₇Cl₂N₅S) show sulfur content ~7.4%, aligning with calculated values .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodology :
- The synthesis typically involves multi-step reactions, starting with 2-chloro-2-phenylethyl precursors and pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include nucleophilic substitution at the pyrimidine C4 position and thioether formation at C6 .
- Example protocol: React 1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with benzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours. Purify via column chromatography (hexane/ethyl acetate gradient) to achieve ~70% yield .
- Critical parameters: Temperature control (<5°C during thiolation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize side products .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Identify key protons (e.g., NH at δ 10.02 ppm, aromatic protons at δ 7.30–7.67 ppm) and carbons (e.g., pyrimidine C=O at ~155 ppm) .
- IR : Confirm functional groups (e.g., NH stretch at 3156 cm⁻¹, C=S stretch at 1251 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 430.1 for C₂₀H₁₇ClN₅S) .
- Elemental Analysis : Ensure C, H, N, S percentages match theoretical values (e.g., C 55.82%, N 16.27%) .
Q. What in vitro assays are suitable for initial biological screening (e.g., kinase inhibition, cytotoxicity)?
- Methodology :
- Kinase Inhibition : Use ADP-Glo™ kinase assays with recombinant Src kinase (IC₅₀ determination; compare to positive controls like dasatinib) .
- Cytotoxicity : Screen against glioblastoma (U87MG) or leukemia (K562) cell lines via MTT assay (48–72 hours, IC₅₀ ~5–20 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodology :
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing Cl or NO₂ at para positions) or methylthio group (replace with ethylthio or morpholinoethylthio) .
- Biological Testing : Assess changes in IC₅₀ against off-target kinases (e.g., Abl, EGFR) using selectivity panels .
- Data Analysis : Compare logP (via HPLC) and potency to identify lipophilicity-activity trends .
Q. What strategies can improve the compound’s pharmacokinetic profile (e.g., CNS penetration, metabolic stability)?
- Methodology :
- Prodrug Design : Convert the methylthio group to a phosphoramidite prodrug (e.g., 2-(4-methylpiperazin-1-yl)ethyl carbamate) for enhanced solubility .
- In Vivo Studies : Measure plasma half-life in rodents (IV vs. oral administration) and brain-to-plasma ratios via LC-MS/MS .
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
Q. How can contradictory data between enzymatic and cellular assays be resolved?
- Methodology :
- Assay Optimization : Test under physiological ATP concentrations (1 mM vs. standard 10 µM) to account for competition .
- Membrane Permeability : Measure P-gp efflux ratios (Caco-2 assay) to explain reduced cellular activity despite high enzyme inhibition .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets (e.g., hERG inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
